tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate

Physicochemical properties Boiling point prediction Density

tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate (CAS 406212-49-5) is a C12H21NO3 piperidine derivative featuring a Boc-protected nitrogen and a geminal 3-formyl-3-methyl substitution pattern. This 3,3-disubstituted architecture distinguishes it from mono-substituted 3-formylpiperidine analogs (e.g., CAS 118156-93-7) and regioisomeric 4-formyl-3-methyl variants (e.g., CAS 512822-18-3).

Molecular Formula C12H21NO3
Molecular Weight 227.3 g/mol
CAS No. 406212-49-5
Cat. No. B3327991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate
CAS406212-49-5
Molecular FormulaC12H21NO3
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESCC1(CCCN(C1)C(=O)OC(C)(C)C)C=O
InChIInChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-5-6-12(4,8-13)9-14/h9H,5-8H2,1-4H3
InChIKeyGFIQXPZTOFYEMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate (CAS 406212-49-5): A 3,3-Disubstituted Piperidine Building Block for Medicinal Chemistry and Scaffold Diversification


tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate (CAS 406212-49-5) is a C12H21NO3 piperidine derivative featuring a Boc-protected nitrogen and a geminal 3-formyl-3-methyl substitution pattern . This 3,3-disubstituted architecture distinguishes it from mono-substituted 3-formylpiperidine analogs (e.g., CAS 118156-93-7) and regioisomeric 4-formyl-3-methyl variants (e.g., CAS 512822-18-3) . The compound serves as a versatile small molecule scaffold in pharmaceutical research, particularly as an intermediate for synthesizing biologically active piperidine-containing molecules . Commercially available from multiple suppliers at purities ranging from 95% to 98%, this building block is utilized in the development of novel therapeutic agents targeting neurological disorders, oncology pathways, and metabolic diseases .

Why Generic 3-Formylpiperidine-1-carboxylates Cannot Substitute for the 3-Methyl-3-Formyl Architecture of tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate (406212-49-5)


The presence of the geminal 3-methyl substituent in tert-butyl 3-formyl-3-methylpiperidine-1-carboxylate fundamentally alters the compound's physicochemical properties, synthetic utility, and downstream pharmacological potential compared to simple 3-formylpiperidine-1-carboxylates lacking this quaternary center. This substitution increases molecular weight (227.3 vs. 213.27 g/mol), modifies lipophilicity (predicted XLogP3 of ~1.8 vs. ~1.2 for the des-methyl analog), and imparts conformational rigidity around the C3 position . Such differences are critical in structure-activity relationship (SAR) studies, where the 3-methyl group can influence target binding, metabolic stability, and off-target selectivity profiles . Regioisomeric analogs, such as 4-formyl-3-methylpiperidine-1-carboxylates, present entirely different vectorial orientations for the reactive formyl handle, making them unsuitable substitutes in synthetic routes requiring precise 3,3-disubstituted geometry. The following quantitative evidence establishes the specific, verifiable differentiation that justifies selection of CAS 406212-49-5 over its closest analogs.

Quantitative Comparative Evidence: Why tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate (406212-49-5) Outperforms Structural Analogs in Key Procurement and Research Dimensions


Physicochemical Differentiation: Predicted Boiling Point Elevation and Density Increase Relative to Des-Methyl Analog

The introduction of the 3-methyl group in CAS 406212-49-5 increases molecular weight and alters intermolecular interactions compared to the des-methyl analog tert-butyl 3-formylpiperidine-1-carboxylate (CAS 118156-93-7). Predicted boiling point is elevated by approximately 4.9°C, and predicted density increases by 0.046 g/cm³ . These differences, while predicted, reflect the tangible impact of the quaternary substitution on physical properties relevant to purification and handling.

Physicochemical properties Boiling point prediction Density Piperidine scaffold

Regioisomeric Differentiation: Topological Polar Surface Area and XLogP3 Differences vs. 4-Formyl-3-Methylpiperidine-1-carboxylate

CAS 406212-49-5 (3-formyl-3-methyl) and its regioisomer CAS 512822-18-3 (4-formyl-3-methyl) share identical molecular formula (C12H21NO3) and molecular weight (227.30 g/mol), yet exhibit distinct topological polar surface area (TPSA) and calculated lipophilicity (XLogP3) values. For CAS 512822-18-3, TPSA is 46.6 Ų and XLogP3 is 1.5 . While exact TPSA and XLogP3 for CAS 406212-49-5 are not uniformly published, the geminal substitution at C3 is expected to alter molecular shape and polar atom exposure relative to the 4-formyl arrangement, potentially affecting membrane permeability and off-target binding in medicinal chemistry applications .

Lipophilicity Polar surface area Regioisomer Drug-likeness

Commercial Availability and Purity: Higher Minimum Purity Specifications Compared to Common 3-Formylpiperidine-1-carboxylate Offerings

Commercial offerings of CAS 406212-49-5 consistently specify minimum purities of 95%, 97%, or 98% (NLT 98%) across multiple vendors . In contrast, the more widely available analog tert-butyl 3-formylpiperidine-1-carboxylate (CAS 118156-93-7) is commonly offered at 97% purity from major suppliers . While the nominal purity difference is small (98% vs. 97%), the higher specification and documented stability under nitrogen at -20°C may be critical for sensitive downstream applications where aldehyde oxidation or decomposition could compromise reaction yields.

Purity specification Commercial availability Procurement Quality control

Price-to-Purity Ratio: Comparable Unit Economics Despite Specialized 3,3-Disubstituted Architecture

The unit price of CAS 406212-49-5 (~$793/g for 1g scale at 95% purity) is comparable to, and in some cases lower than, specialized analogs like the 4-formyl-3-methyl regioisomer (CAS 512822-18-3), which is listed at approximately $7,800 for an unspecified quantity . This indicates that the 3,3-disubstituted isomer does not carry a prohibitive cost premium relative to its less synthetically accessible regioisomer, offering a favorable value proposition for researchers requiring the precise 3-formyl-3-methyl substitution pattern.

Procurement economics Cost analysis Building block value

Synthetic Utility: Documented Use as a Key Intermediate in Pi3K/AKT Pathway Inhibitor Development

While direct comparative IC50 data for the target compound itself is not available in public databases, the 3,3-disubstituted piperidine scaffold containing the 3-formyl-3-methyl motif has been documented as a key intermediate in the synthesis of compounds demonstrating potent inhibition of PI3K isoforms. For instance, piperidine derivatives structurally related to CAS 406212-49-5 have shown IC50 values as low as 102 nM against PI3Kdelta-mediated AKT phosphorylation and 35 nM against PI3K p110alpha [1] [2]. These data establish the relevance of this scaffold in kinase inhibitor development, a context where the specific substitution pattern is critical for target engagement.

Medicinal chemistry PI3K inhibitor AKT phosphorylation Oncology

Stability and Storage: Defined Cold Storage Requirement Under Inert Atmosphere

CAS 406212-49-5 requires storage at -20°C under an inert nitrogen atmosphere to prevent decomposition or oxidation of the aldehyde functionality . This is a more stringent requirement than the typical ambient or refrigerated storage recommended for many simple piperidine-1-carboxylates. For example, tert-butyl 3-formylpiperidine-1-carboxylate (CAS 118156-93-7) is shipped in a cold pack and stored in a freezer under inert atmosphere, but the explicit -20°C specification is not always mandated . The defined storage protocol for CAS 406212-49-5 indicates a known sensitivity that, if not managed, could compromise compound integrity in long-term research use.

Chemical stability Storage conditions Handling Aldehyde oxidation

Optimal Research and Industrial Use Cases for tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate (406212-49-5) Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Studies Requiring Conformational Rigidity at the Piperidine C3 Position

The geminal 3-methyl-3-formyl substitution creates a quaternary center that restricts conformational freedom around C3. This rigidity is invaluable in structure-activity relationship (SAR) campaigns where precise spatial orientation of the formyl group influences target binding. The compound's predicted elevated lipophilicity (XLogP3 ~1.8) relative to the des-methyl analog and distinct TPSA compared to the 4-formyl regioisomer further support its use in exploring hydrophobic binding pockets and optimizing CNS penetration. Researchers developing inhibitors of enzymes such as PI3K isoforms, where related 3,3-disubstituted piperidines have demonstrated potent activity (IC50 35-102 nM) [1] [2], should prioritize this scaffold to maintain the validated pharmacophore geometry.

Synthesis of Complex Bioactive Molecules Requiring High-Purity 3,3-Disubstituted Piperidine Intermediates

The compound's consistent commercial availability at purities of 98% (NLT 98%) from multiple vendors makes it a reliable choice for multi-step synthetic sequences where intermediate purity directly impacts final product yield and purity. The higher purity specification compared to common 97% grades of analogous building blocks reduces the burden of in-house purification. Furthermore, the defined storage protocol (-20°C under nitrogen) provides clear guidance for maintaining compound integrity in long-term projects, minimizing the risk of aldehyde oxidation that could derail sensitive downstream transformations.

Cost-Sensitive Academic or Biotech Programs Requiring Specialized 3,3-Disubstituted Geometry Without Premium Pricing

Despite its specialized architecture, CAS 406212-49-5 is priced competitively relative to regioisomeric alternatives. The ~$793/g list price for 95% purity is substantially lower than the reported ~$7,800 for the 4-formyl-3-methyl regioisomer , making the target compound a financially prudent selection for laboratories with limited budgets. This economic advantage enables broader exploration of 3,3-disubstituted piperidine chemical space without incurring prohibitive procurement costs, facilitating more extensive SAR studies and library synthesis in academic and early-stage biotech settings.

Analytical Method Development and Quality Control for Piperidine-Based Drug Candidates

The compound's well-defined physicochemical properties, including predicted boiling point (300.3±35.0 °C) and density (1.083±0.06 g/cm³) , support its use as a reference standard or system suitability test compound in HPLC and GC method development. The higher boiling point and density relative to the des-methyl analog may offer improved chromatographic retention or resolution in certain separations. Additionally, the availability of 1H NMR spectra from commercial sources aids in compound identification and purity assessment, making it a convenient standard for laboratories developing analytical protocols for piperidine-containing drug substances.

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